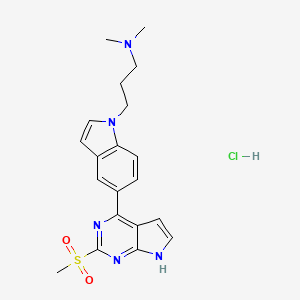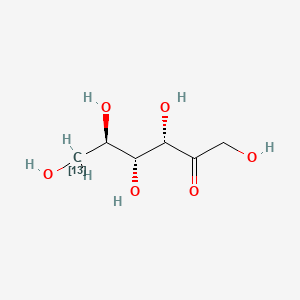
D-Fructose (U-13C6)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Fructose (U-13C6): is a uniformly labeled isotopic form of D-fructose, where all six carbon atoms are replaced with carbon-13 isotopes. This compound is often used in scientific research to trace metabolic pathways and study biochemical processes due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Fructose (U-13C6) is synthesized by incorporating carbon-13 into the glucose molecule, which is then isomerized to fructose. The process involves the use of carbon-13 labeled glucose as a starting material, which undergoes enzymatic or chemical isomerization to produce D-Fructose (U-13C6) .
Industrial Production Methods: The industrial production of D-Fructose (U-13C6) typically involves the fermentation of carbon-13 enriched substrates by microorganisms that naturally produce fructose. This method ensures a high yield of uniformly labeled fructose .
Analyse Des Réactions Chimiques
Types of Reactions: D-Fructose (U-13C6) undergoes various chemical reactions, including:
Oxidation: D-Fructose can be oxidized to form D-gluconic acid or other oxidized derivatives.
Reduction: It can be reduced to form sugar alcohols such as sorbitol.
Substitution: Various substitution reactions can occur, where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Conditions vary depending on the substituent, but often involve acidic or basic catalysts.
Major Products:
Oxidation: D-gluconic acid
Reduction: Sorbitol
Substitution: Various substituted fructose derivatives.
Applications De Recherche Scientifique
D-Fructose (U-13C6) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism.
Biology: Helps in studying the metabolic pathways of fructose in living organisms.
Medicine: Used in research related to metabolic disorders and diseases such as diabetes.
Industry: Employed in the production of labeled compounds for research and development.
Mécanisme D'action
The mechanism of action of D-Fructose (U-13C6) involves its incorporation into metabolic pathways where it behaves similarly to natural fructose. It is metabolized by enzymes such as fructokinase and aldolase, leading to the production of intermediates like fructose-1,6-bisphosphate. These intermediates are further processed in glycolysis and gluconeogenesis pathways .
Comparaison Avec Des Composés Similaires
D-Glucose (U-13C6): Another uniformly labeled compound used in metabolic studies.
D-Mannose (U-13C6): Used in glycosylation studies.
D-Galactose (U-13C6): Employed in studies of galactose metabolism.
Uniqueness: D-Fructose (U-13C6) is unique due to its specific role in studying fructose metabolism and its implications in metabolic disorders. Its uniform labeling allows for precise tracking in metabolic studies, making it a valuable tool in research .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(613C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1+1 |
Clé InChI |
BJHIKXHVCXFQLS-KDHXKIPLSA-N |
SMILES isomérique |
C(C(=O)[C@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(=O)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


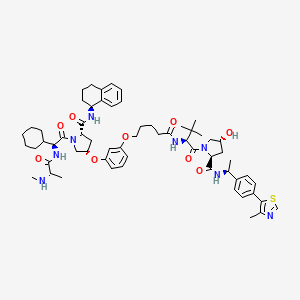
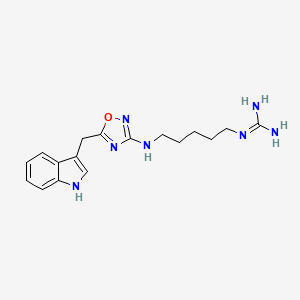
![1-[(2R,5S)-4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B12404615.png)
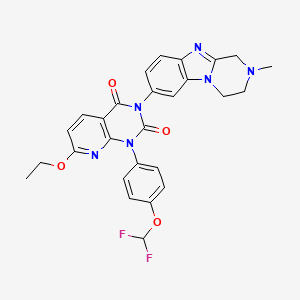

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12404625.png)
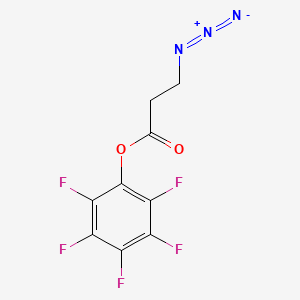
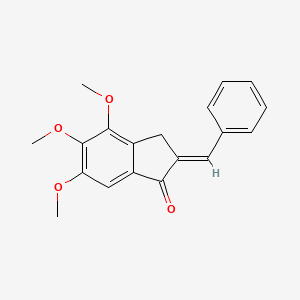
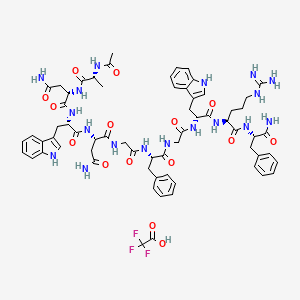

![benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12404669.png)


